4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride
Overview
Description
4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride is an organic compound with the molecular formula C7H6BrClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a bromomethyl group at the 4-position and a fluorine atom at the 3-position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride typically involves the following steps:
Bromination: The starting material, 3-fluorotoluene, undergoes bromination to introduce a bromomethyl group at the 4-position. This is achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), or potassium thiolate (KSR) are commonly used.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, ethers, and thioethers.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Reduction: Products include sulfonamides and thiols.
Scientific Research Applications
4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives and other functionalized aromatic compounds.
Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl chloride group is also highly reactive, facilitating various substitution and reduction reactions. These reactive sites enable the compound to participate in diverse chemical transformations, targeting specific molecular pathways and functional groups.
Comparison with Similar Compounds
Similar Compounds
4-Bromomethylbenzenesulfonyl chloride: Lacks the fluorine substituent, making it less reactive in certain contexts.
3-Fluorobenzenesulfonyl chloride: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
4-(Chloromethyl)-3-fluorobenzenesulfonyl chloride: Similar structure but with a chloromethyl group instead of a bromomethyl group, affecting its reactivity and selectivity.
Uniqueness
4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride is unique due to the presence of both bromomethyl and fluorine substituents, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a broader range of chemical transformations and applications compared to its analogs.
Properties
IUPAC Name |
4-(bromomethyl)-3-fluorobenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-1-2-6(3-7(5)10)13(9,11)12/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECXTTJLNOHGEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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